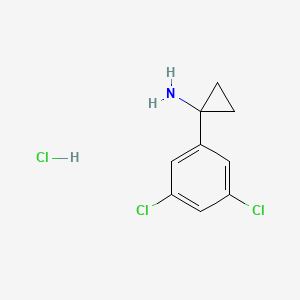

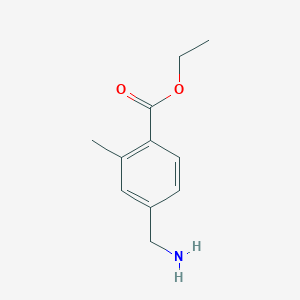

![molecular formula C10H9N5S B2739914 2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 924967-88-4](/img/structure/B2739914.png)

2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a compound that belongs to the class of triazolothiadiazines . Triazolothiadiazines are heterocyclic compounds that are made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . They have wide applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of triazolothiadiazine derivatives involves various synthetic approaches . For instance, a series of pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives was synthesized through the condensation reaction of 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine with 4-amino-5-methyl-3-mercapto-1,2,4-triazole .Molecular Structure Analysis

Triazolothiadiazines have a core structure that can make specific interactions with different target receptors due to their ability of hydrogen bond accepting and donating characteristics . Depending on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolothiadiazine derivatives often involve condensation reactions . These reactions are typically carried out under controlled conditions and result in the formation of the desired product .科学的研究の応用

Synthetic Pathways and Chemical Properties

- Synthesis of Triazolo-Thiadiazoles : A study describes the synthesis of 1,3-dimethyl[1,2,4]Triazolo[3,4-b][1,3,4]-Thiadiazol-1-Ium and related compounds, highlighting a pathway involving methylation and reaction with phenylisothiocyanate to yield specific hydrosulfide derivatives. This research underscores the chemical versatility of triazolo-thiadiazoles (M. Nikpour & H. Motamedi, 2015).

- Anodic Formation of Triazolo-Thiadiazoles : Another study explored the anodic oxidation of aryl aldehyde N-(5-aryl-1,3,4-thiadiazol-2-yl) hydrazones to obtain 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, providing insight into alternative synthetic methods and the mechanistic aspects of these reactions (B. Batanero, Rebeca Saez, & F. Barba, 2011).

Biological Activities

- Antioxidant and Anticancer Properties : Research into triazolo-thiadiazoles has also indicated potential antioxidant and anticancer activities. A specific study investigated the in vitro antioxidant properties and anticancer activity of triazolo-thiadiazoles in HepG2 cells, showing promising results in both areas. These compounds exhibited cytotoxic effects on hepatocellular carcinoma cells, suggesting their utility as anticancer agents (D. Sunil et al., 2010).

- Antibacterial and Insecticidal Activities : Another study synthesized derivatives containing the thiadiazole moiety and assessed them for antibacterial and insecticidal activities against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of triazolo-thiadiazole derivatives in developing new insecticidal agents (A. Fadda et al., 2017).

作用機序

Target of Action

The primary target of 2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is Shikimate dehydrogenase (Mt SD) . This enzyme is essential for the biosynthesis of the chorismate end product , making it a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .

Mode of Action

The compound interacts with its target, Mt SD, inhibiting its function . The inhibition of Mt SD disrupts the biosynthesis of chorismate, affecting the metabolic processes that rely on this end product .

Biochemical Pathways

The compound affects the shikimate pathway , which is responsible for the biosynthesis of chorismate . Chorismate is a precursor for the synthesis of aromatic amino acids and other aromatic compounds. By inhibiting Mt SD, the compound disrupts this pathway, leading to downstream effects on the synthesis of these essential biomolecules .

Result of Action

The result of the compound’s action is the inhibition of Mt SD, leading to a disruption in the biosynthesis of chorismate . This disruption can have significant molecular and cellular effects, given the role of chorismate in the synthesis of aromatic amino acids and other aromatic compounds .

将来の方向性

The future directions in the research of triazolothiadiazines and their derivatives are promising. They have profound importance in drug design, discovery, and development . Researchers are engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

生化学分析

Biochemical Properties

The biochemical properties of 2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This interaction suggests that this compound may play a role in the regulation of metabolic pathways involving chorismate.

Cellular Effects

The cellular effects of this compound are primarily manifested through its impact on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to exhibit cytotoxic activities against certain types of cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its inhibitory effect on shikimate dehydrogenase, for instance, suggests that it may interfere with the enzyme’s function, thereby altering the metabolic pathways that the enzyme is involved in .

Metabolic Pathways

This compound is involved in metabolic pathways related to the biosynthesis of the chorismate end product . It interacts with enzymes such as shikimate dehydrogenase, potentially affecting metabolic flux or metabolite levels .

特性

IUPAC Name |

2-methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5S/c1-6-2-3-7(4-8(6)11)9-14-15-5-12-13-10(15)16-9/h2-5H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXRYQGBOVPKAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN3C=NN=C3S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

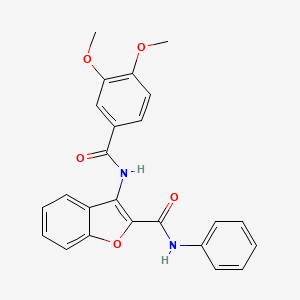

![N-(5-fluoro-2-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2739832.png)

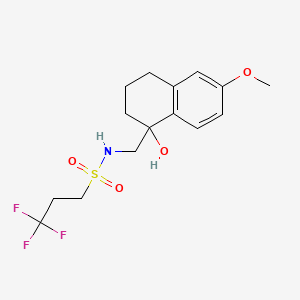

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2739833.png)

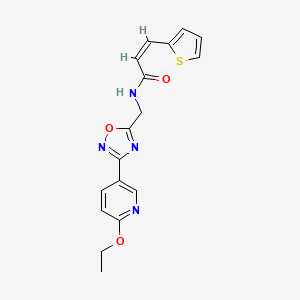

![(3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2739834.png)

![1-{2-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2739840.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2739843.png)

![2-((4-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2739845.png)

![2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739852.png)

![4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2739853.png)